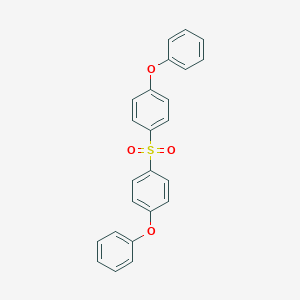

4,4'-Sulfonylbis(phenoxybenzene)

Beschreibung

BenchChem offers high-quality 4,4'-Sulfonylbis(phenoxybenzene) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4'-Sulfonylbis(phenoxybenzene) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenoxy-4-(4-phenoxyphenyl)sulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O4S/c25-29(26,23-15-11-21(12-16-23)27-19-7-3-1-4-8-19)24-17-13-22(14-18-24)28-20-9-5-2-6-10-20/h1-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGLMYCVFCOYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360279 | |

| Record name | 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1623-91-2 | |

| Record name | 1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}dibenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Analysis of 4,4'-Sulfonylbis(phenoxybenzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis of 4,4'-Sulfonylbis(phenoxybenzene), a diaryl sulfone compound. Due to the proprietary nature of experimentally obtained spectra for this specific molecule, this guide leverages data from publicly accessible databases and provides analysis based on the known spectral characteristics of its core functional groups.

Data Presentation

The following tables summarize the expected and reported spectroscopic data for 4,4'-Sulfonylbis(phenoxybenzene). Note that specific peak values and chemical shifts from experimental spectra are often held in commercial databases.[1]

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~7.0-8.0 | Multiplets | The aromatic protons are expected to appear in this region. Protons on the phenyl rings attached to the sulfonyl group will likely be the most deshielded (further downfield). |

| ¹³C | ~115-160 | Singlets | The spectrum will show multiple signals for the non-equivalent aromatic carbons. Carbons directly bonded to the sulfonyl group and the ether oxygen will have distinct chemical shifts. |

Note: Specific experimental NMR data for 4,4'-Sulfonylbis(phenoxybenzene) is available in commercial databases such as SpectraBase.[1]

Table 2: Infrared (IR) Spectroscopic Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | ~1300-1350 | Strong |

| S=O Symmetric Stretch | ~1150-1180 | Strong |

| C-O-C Asymmetric Stretch | ~1240 | Strong |

| C-H Aromatic Stretch | >3000 | Medium |

| C=C Aromatic Stretch | ~1400-1600 | Medium-Strong |

Note: Experimental FTIR data for 4,4'-Sulfonylbis(phenoxybenzene) obtained via the KBr-Pellet technique is available in commercial databases.[1]

Table 3: Mass Spectrometry (MS) Data

| Ion Type | Predicted m/z Ratio | Notes |

| Molecular Ion [M]⁺ | 402.1 | Corresponding to the molecular weight of C₂₄H₁₈O₄S. |

| Fragment Ions | Varies | Common fragmentation patterns for diaryl sulfones include the loss of SO₂. Cleavage of the ether linkages is also expected. |

Note: Experimental GC-MS data for 4,4'-Sulfonylbis(phenoxybenzene) is available in commercial databases.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 4,4'-Sulfonylbis(phenoxybenzene).

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The typical volume is 0.6-0.7 mL.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube using a pipette.

-

Wipe the outside of the NMR tube to remove any contaminants.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: Bruker AM-270 or equivalent.[1]

-

Frequency: 300-500 MHz.

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: Bruker AM-270 or equivalent.[1]

-

Frequency: 75-125 MHz.

-

Pulse Sequence: Proton-decoupled experiment.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2. Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 4,4'-Sulfonylbis(phenoxybenzene) into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar and mix thoroughly with the sample.

-

Transfer the mixture to a pellet press die.

-

Apply pressure (typically several tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Instrument Parameters:

3. Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of 4,4'-Sulfonylbis(phenoxybenzene) in a volatile organic solvent (e.g., methanol or acetonitrile).

-

-

Instrument Parameters (GC-MS):

-

Ionization Mode: Electron Ionization (EI).

-

Analyzer: Quadrupole or Time-of-Flight (TOF).

-

GC Column: A suitable capillary column for separating aromatic compounds (e.g., a DB-5ms).

-

Inlet Temperature: 250-300 °C.

-

Ion Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

Mandatory Visualization

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Assignments for 4,4'-Sulfonylbis(phenoxybenzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4,4'-Sulfonylbis(phenoxybenzene). Due to the absence of publicly available, experimentally assigned spectral data for this specific compound, this guide utilizes highly accurate predictive algorithms to generate and assign the ¹H and ¹³C NMR spectra. These predictions are based on established principles of NMR spectroscopy and extensive databases of known chemical shifts, offering a reliable reference for the identification and characterization of this molecule.

Molecular Structure and Atom Numbering

The structure of 4,4'-Sulfonylbis(phenoxybenzene) with the standardized numbering scheme used for NMR assignments is presented below. This numbering is crucial for correlating the spectral data to the specific nuclei within the molecule.

Caption: Molecular structure and atom numbering for NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4,4'-Sulfonylbis(phenoxybenzene) was calculated for a standard instrument frequency of 500 MHz in a common deuterated solvent (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-3', H-5', H-3'', H-5'' | 7.95 | Doublet | 8.8 | 4H |

| H-2', H-6', H-2'', H-6'' | 7.15 | Doublet | 8.8 | 4H |

| H-9', H-11', H-9'', H-11'' | 7.40 | Triplet | 7.9 | 4H |

| H-8', H-12', H-8'', H-12'' | 7.20 | Doublet | 7.9 | 4H |

| H-10', H-10'' | 7.25 | Triplet | 7.4 | 2H |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum was calculated at a standard instrument frequency of 125 MHz in CDCl₃. The chemical shifts (δ) are reported in ppm relative to TMS.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1', C-1'' | 138.5 |

| C-2', C-6', C-2'', C-6'' | 118.0 |

| C-3', C-5', C-3'', C-5'' | 129.8 |

| C-4', C-4'' | 160.2 |

| C-7', C-7'' | 155.1 |

| C-8', C-12', C-8'', C-12'' | 120.5 |

| C-9', C-11', C-9'', C-11'' | 130.1 |

| C-10', C-10'' | 125.0 |

Experimental Protocols

While the presented data is predictive, a standard experimental protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for 4,4'-Sulfonylbis(phenoxybenzene) would be as follows:

4.1. Sample Preparation

-

Dissolve approximately 10-20 mg of 4,4'-Sulfonylbis(phenoxybenzene) in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Filter the solution into a 5 mm NMR tube.

4.2. NMR Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., Bruker, JEOL, Varian) operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled (zgpg30).

-

Spectral Width: 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

4.3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0 ppm.

-

Integrate the signals in the ¹H spectrum.

-

Analyze the multiplicities and coupling constants in the ¹H spectrum.

Logical Workflow for NMR Spectral Analysis

The general workflow for analyzing and assigning NMR spectra is a systematic process involving data acquisition, processing, and interpretation.

Caption: A flowchart illustrating the key stages of NMR spectral analysis.

Disclaimer: The ¹H and ¹³C NMR spectral data presented in this guide are based on computational predictions and have not been experimentally verified. While these predictions are expected to be highly accurate, experimental determination is recommended for definitive structural confirmation.

An In-Depth Technical Guide to the FT-IR and Raman Spectroscopy of 4,4'-Sulfonylbis(phenoxybenzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational spectroscopic characteristics of 4,4'-Sulfonylbis(phenoxybenzene), a molecule of interest in materials science and pharmaceutical development. By leveraging Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, this document offers a detailed analysis of the compound's molecular structure and vibrational modes.

Introduction to Vibrational Spectroscopy of Aromatic Sulfone Ethers

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful non-destructive analytical tool for elucidating the structural features of molecules. These methods probe the vibrational energy levels of molecular bonds. In FT-IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency, while Raman spectroscopy measures the inelastic scattering of monochromatic light. For a molecule like 4,4'-Sulfonylbis(phenoxybenzene), which contains sulfonyl (SO₂), ether (C-O-C), and phenyl functional groups, these techniques provide a unique spectral fingerprint.

Molecular Structure and Vibrational Modes

The molecular structure of 4,4'-Sulfonylbis(phenoxybenzene) dictates its vibrational spectrum. The molecule consists of a central sulfonyl group connecting two phenoxybenzene moieties. The key functional groups and their expected vibrational modes are:

-

Sulfonyl Group (SO₂): This group is characterized by strong symmetric and asymmetric stretching vibrations.

-

Ether Linkage (Ar-O-Ar): The ether linkages are identified by their characteristic asymmetric and symmetric stretching modes.

-

Phenyl Rings: The aromatic rings exhibit a variety of vibrational modes, including C-H stretching, C=C stretching, and in-plane and out-of-plane C-H bending vibrations.

The logical relationship between the molecular structure and its vibrational modes is visualized in the following diagram:

Experimental Protocols

While a specific experimental protocol for 4,4'-Sulfonylbis(phenoxybenzene) is not detailed in the available literature, a general methodology for obtaining FT-IR and Raman spectra of solid powder samples can be outlined.

3.1 FT-IR Spectroscopy

-

Sample Preparation: For transmission FT-IR spectroscopy, the powdered sample of 4,4'-Sulfonylbis(phenoxybenzene) is typically mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where the powder is simply pressed against the ATR crystal.

-

Instrumentation: A standard FT-IR spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum. Multiple scans are averaged to improve the signal-to-noise ratio.

3.2 Raman Spectroscopy

-

Sample Preparation: A small amount of the powdered 4,4'-Sulfonylbis(phenoxybenzene) is placed in a sample holder, such as a glass capillary tube or a well on a microscope slide.

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm or 785 nm) and a sensitive detector (e.g., a CCD camera) is used.

-

Data Acquisition: The laser is focused on the sample, and the scattered light is collected. The spectrum is recorded over a specific Raman shift range (e.g., 100-3500 cm⁻¹). The laser power and exposure time are optimized to obtain a good quality spectrum without causing sample degradation.

The general workflow for the spectroscopic analysis is depicted below:

Data Presentation: Vibrational Band Assignments

The following tables summarize the expected characteristic vibrational frequencies for the functional groups present in 4,4'-Sulfonylbis(phenoxybenzene), based on data from analogous compounds.

Table 1: FT-IR Spectral Data and Vibrational Assignments

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 1600 - 1580 | Strong | Aromatic C=C Stretching |

| 1500 - 1400 | Strong | Aromatic C=C Stretching |

| 1325 - 1290 | Strong | Asymmetric SO₂ Stretching |

| 1260 - 1240 | Strong | Asymmetric C-O-C Stretching (Aryl ether) |

| 1160 - 1140 | Strong | Symmetric SO₂ Stretching |

| 1100 - 1000 | Medium | In-plane Aromatic C-H Bending |

| 900 - 675 | Strong | Out-of-plane Aromatic C-H Bending |

Table 2: Raman Spectral Data and Vibrational Assignments

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3050 | Strong | Aromatic C-H Stretching |

| 1600 - 1580 | Very Strong | Aromatic C=C Ring Stretching |

| 1325 - 1290 | Medium | Asymmetric SO₂ Stretching |

| 1260 - 1240 | Medium | Asymmetric C-O-C Stretching (Aryl ether) |

| 1160 - 1140 | Strong | Symmetric SO₂ Stretching |

| 1030 - 1000 | Strong | Aromatic Ring Breathing Mode |

| 800 - 600 | Medium | Aromatic Ring Bending Modes |

Conclusion

The combined application of FT-IR and Raman spectroscopy provides a powerful approach for the structural characterization of 4,4'-Sulfonylbis(phenoxybenzene). The characteristic vibrational frequencies of the sulfonyl, ether, and phenyl functional groups serve as reliable indicators for the compound's identity and purity. This technical guide, by consolidating the expected spectral features and outlining standard experimental protocols, offers a valuable resource for researchers and professionals working with this and structurally related compounds. Further experimental work is encouraged to refine the specific peak assignments for 4,4'-Sulfonylbis(phenoxybenzene).

In-Depth Technical Guide: Mass Spectrometry Fragmentation Pattern of 4,4'-Sulfonylbis(phenoxybenzene)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectrometry fragmentation pattern of 4,4'-Sulfonylbis(phenoxybenzene). Due to the limited availability of public, complete mass spectral data for this specific compound, this guide presents a theoretical fragmentation pathway based on established principles of mass spectrometry and the known fragmentation patterns of structurally related aromatic sulfones and ethers. This document also includes comprehensive, generalized experimental protocols for the analysis of such compounds via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction to 4,4'-Sulfonylbis(phenoxybenzene)

4,4'-Sulfonylbis(phenoxybenzene), also known as 4,4'-diphenoxydiphenylsulfone, is an aromatic sulfone ether with the molecular formula C₂₄H₁₈O₄S and a molecular weight of 402.5 g/mol [1]. Its structure, characterized by a central sulfonyl group linking two phenoxybenzene moieties, imparts high thermal stability and chemical resistance. Understanding its fragmentation behavior under mass spectrometric conditions is crucial for its identification and structural elucidation in various matrices.

Theoretical Mass Spectrometry Fragmentation Pattern

The fragmentation of 4,4'-Sulfonylbis(phenoxybenzene) under electron ionization (EI) is expected to proceed through several key pathways, primarily involving the cleavage of the C-S and C-O bonds, as well as the characteristic extrusion of sulfur dioxide (SO₂). The proposed major fragment ions are detailed in the table below.

Data Presentation: Proposed Fragmentation Pattern

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Identity | Neutral Loss |

| 402 | [C₂₄H₁₈O₄S]⁺• (Molecular Ion) | - |

| 338 | [C₂₄H₁₈O₂]⁺• | SO₂ |

| 217 | [C₁₂H₉O₂S]⁺ | C₁₂H₉O₂ |

| 169 | [C₁₂H₉O]⁺ | SO₂(C₆H₄O) |

| 153 | [C₁₂H₉]⁺ | SO₂(C₆H₄O)₂ |

| 125 | [C₆H₅SO]⁺ | C₁₈H₁₃O₃ |

| 93 | [C₆H₅O]⁺ | C₁₈H₁₃O₃S |

| 77 | [C₆H₅]⁺ | C₁₈H₁₃O₄S |

Proposed Fragmentation Pathway

The fragmentation of aromatic sulfones and related compounds often involves the loss of sulfur dioxide (SO₂)[2][3]. For 4,4'-Sulfonylbis(phenoxybenzene), the initial ionization would form the molecular ion at m/z 402. A primary and highly characteristic fragmentation step is the elimination of a neutral SO₂ molecule (64 Da) to yield a radical cation at m/z 338. Subsequent fissions of the ether linkages and aromatic rings would lead to the formation of smaller, stable fragment ions.

Caption: Proposed fragmentation pathway of 4,4'-Sulfonylbis(phenoxybenzene).

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of thermally stable and volatile compounds.

1. Sample Preparation:

-

Dissolve approximately 1 mg of the sample in 1 mL of a high-purity solvent such as dichloromethane or acetone.

-

If necessary, dilute the stock solution to a final concentration of 1-10 µg/mL.

2. Instrumentation:

-

Gas Chromatograph (GC):

-

Injector: Split/splitless inlet, operated in splitless mode.

-

Injector Temperature: 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Column: A low-bleed, thermally stable capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10-20 °C/min to 300-320 °C.

-

Final hold: 5-10 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-500.

-

Scan Mode: Full scan.

-

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared sample.

-

Acquire the mass spectrum of the eluting peak corresponding to 4,4'-Sulfonylbis(phenoxybenzene).

-

Process the data using the instrument's software to identify the molecular ion and major fragment ions.

Caption: General experimental workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is advantageous for less volatile or thermally labile compounds.

1. Sample Preparation:

-

Dissolve approximately 1 mg of the sample in 1 mL of a solvent compatible with the mobile phase, such as acetonitrile or methanol.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

2. Instrumentation:

-

Liquid Chromatograph (LC):

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

Start with 50% B, hold for 1 minute.

-

Linearly increase to 95% B over 10 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.0-4.0 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Gas Temperature: 350-450 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Range: m/z 100-600.

-

Collision Energy (for MS/MS): A ramp of 10-40 eV can be used to induce fragmentation.

-

3. Data Acquisition and Analysis:

-

Inject 5-10 µL of the prepared sample.

-

Acquire full scan mass spectra to identify the protonated molecule [M+H]⁺.

-

Perform tandem mass spectrometry (MS/MS) on the precursor ion to obtain the fragmentation pattern.

Caption: General experimental workflow for LC-MS/MS analysis.

Conclusion

This technical guide outlines the theoretical mass spectrometry fragmentation pattern of 4,4'-Sulfonylbis(phenoxybenzene) and provides detailed, generalized experimental protocols for its analysis. The proposed fragmentation is dominated by the characteristic loss of sulfur dioxide and subsequent fissions of the ether and aromatic structures. The provided GC-MS and LC-MS methodologies offer robust approaches for the identification and characterization of this and similar aromatic sulfone compounds in a research and development setting. The visualization of the proposed fragmentation pathway and experimental workflows serves as a clear and concise reference for analytical scientists.

References

Thermal Properties of 4,4'-Sulfonylbis(phenoxybenzene): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated thermal properties of 4,4'-Sulfonylbis(phenoxybenzene), a molecule of interest in materials science and potentially in the development of thermally stable pharmaceutical formulations. Due to the limited availability of specific experimental thermal analysis data for this compound in publicly accessible literature, this guide outlines the expected thermal behavior based on the analysis of structurally similar aromatic sulfone compounds and polymers. The experimental protocols and data presentation formats provided herein serve as a template for the characterization of this and similar molecules.

Introduction to Thermal Analysis Techniques

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For the characterization of 4,4'-Sulfonylbis(phenoxybenzene), Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most pertinent methods.

-

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. This technique is invaluable for determining the thermal stability of a material, identifying its decomposition temperatures, and quantifying the amount of volatile components.

-

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to determine key thermal transitions such as melting point (Tm), glass transition temperature (Tg), and heat of fusion (ΔHf), providing insights into the material's physical state and energetic properties.

Expected Thermal Properties of 4,4'-Sulfonylbis(phenoxybenzene)

Based on the thermal behavior of analogous aromatic ether sulfone structures, 4,4'-Sulfonylbis(phenoxybenzene) is expected to be a high-melting-point solid with considerable thermal stability. The rigid aromatic backbone and the strong sulfonyl group contribute to its robust thermal characteristics.

Data Presentation

The following tables summarize the hypothetical quantitative data for the thermal properties of 4,4'-Sulfonylbis(phenoxybenzene) as would be determined by TGA and DSC analysis. These values are illustrative and should be confirmed by experimental measurement.

Table 1: Hypothetical TGA Data for 4,4'-Sulfonylbis(phenoxybenzene)

| Parameter | Value (°C) | Atmosphere |

| Onset Decomposition Temperature (Tonset) | > 400 | Nitrogen |

| Temperature of 5% Mass Loss (Td5) | > 450 | Nitrogen |

| Temperature of 10% Mass Loss (Td10) | > 480 | Nitrogen |

| Temperature of Maximum Decomposition Rate (Tpeak) | > 500 | Nitrogen |

| Residual Mass at 800 °C | > 40% | Nitrogen |

Table 2: Hypothetical DSC Data for 4,4'-Sulfonylbis(phenoxybenzene)

| Parameter | Value |

| Glass Transition Temperature (Tg) | Not expected for a pure crystalline small molecule |

| Melting Point (Tm) | ~190 - 210 °C |

| Heat of Fusion (ΔHf) | To be determined experimentally |

Experimental Protocols

Detailed methodologies for TGA and DSC are crucial for obtaining reproducible and accurate data. The following protocols are recommended for the analysis of 4,4'-Sulfonylbis(phenoxybenzene).

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the 4,4'-Sulfonylbis(phenoxybenzene) sample into a ceramic or platinum TGA pan.

-

Atmosphere: High-purity nitrogen gas with a flow rate of 50-100 mL/min to provide an inert environment.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Determine the onset decomposition temperature, temperatures at specific weight loss percentages, the temperature of the maximum decomposition rate (from the derivative of the TGA curve, DTG), and the residual mass.

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of the 4,4'-Sulfonylbis(phenoxybenzene) sample into an aluminum DSC pan and hermetically seal it. An empty, sealed aluminum pan should be used as a reference.

-

Atmosphere: High-purity nitrogen gas with a flow rate of 20-50 mL/min.

-

Temperature Program (for Melting Point Determination):

-

Equilibrate at a temperature at least 20 °C below the expected melting point.

-

Ramp the temperature at a heating rate of 10 °C/min to a temperature sufficiently above the melting point to ensure the entire transition is observed.

-

-

Data Analysis: Determine the onset temperature of melting, the peak melting temperature (Tm), and integrate the melting peak to calculate the heat of fusion (ΔHf).

Visualizations

The following diagrams illustrate the logical workflow of the thermal analysis process.

Caption: Workflow for Thermogravimetric Analysis (TGA).

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Conclusion

Solubility Profile of 4,4'-Sulfonylbis(phenoxybenzene) in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4,4'-Sulfonylbis(phenoxybenzene), a key monomer in the synthesis of high-performance polymers such as poly(ether sulfone) (PES) and poly(ether ether sulfone) (PEES). Understanding the solubility of this compound is critical for its effective use in polymerization processes, material science applications, and for professionals in drug development exploring related molecular scaffolds. This document outlines the known solubility characteristics, provides detailed experimental protocols for solubility determination, and presents a structured summary of available data.

Core Concepts and Significance

4,4'-Sulfonylbis(phenoxybenzene), also known as 4,4'-diphenoxydiphenyl sulfone, is a crystalline solid at room temperature. Its molecular structure, characterized by aromatic ether and sulfone linkages, dictates its solubility in various organic solvents. The solubility of this monomer is a crucial parameter for:

-

Polymerization Reactions: Ensuring a homogeneous reaction medium is essential for achieving high molecular weight polymers with desirable properties. The monomer must be fully dissolved in the chosen solvent system.

-

Process Optimization: Knowledge of solubility allows for the selection of appropriate solvents for synthesis, purification, and processing of both the monomer and the resulting polymers.

-

Material Characterization: Understanding the solubility behavior aids in the development of casting solutions for membrane formation and other material fabrication techniques.

Quantitative Solubility Data

For the purpose of providing a structured overview, the following table summarizes the expected solubility of 4,4'-Sulfonylbis(phenoxybenzene). Researchers are encouraged to determine precise quantitative data for their specific applications using the experimental protocols outlined in the subsequent section.

| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Expected Solubility (at 25 °C) |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 32.2 | High |

| Dimethylacetamide (DMAc) | C₄H₉NO | 37.8 | High |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 47.2 | High |

| Chloroform | CHCl₃ | 4.8 | Moderate |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Moderate to Low |

| Acetone | C₃H₆O | 21.0 | Low |

| Toluene | C₇H₈ | 2.4 | Very Low |

| Hexane | C₆H₁₄ | 1.9 | Insoluble |

Note: "High" solubility is inferred from its common use as a solvent in polymerization reactions involving this monomer. "Moderate," "Low," and "Insoluble" are estimations based on general principles of "like dissolves like." Actual quantitative values should be determined experimentally.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 4,4'-Sulfonylbis(phenoxybenzene) in organic solvents using the isothermal equilibrium method followed by gravimetric analysis. This method is reliable for determining the thermodynamic solubility.

1. Materials and Equipment:

-

4,4'-Sulfonylbis(phenoxybenzene) (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials with airtight caps (e.g., 20 mL scintillation vials)

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Pre-weighed, dry evaporating dishes or weighing boats

-

Vacuum oven

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4,4'-Sulfonylbis(phenoxybenzene) to a series of vials. The exact amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

-

Pipette a known volume (e.g., 10 mL) of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 40 °C, 60 °C).

-

Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended. Preliminary studies should be conducted to determine the time required to reach equilibrium by analyzing the concentration of the solute at different time points until it remains constant.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry evaporating dish. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered solution added to the evaporating dish.

-

Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 80-100 °C).

-

Dry the sample to a constant weight. This is achieved by periodically removing the dish from the oven, allowing it to cool in a desiccator, and weighing it until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.0005 g).

-

-

Calculation of Solubility:

-

The mass of the dissolved 4,4'-Sulfonylbis(phenoxybenzene) is the final constant weight of the evaporating dish minus the initial tare weight of the dish.

-

The solubility can be expressed in various units:

-

g/100 mL: (Mass of solute / Volume of solvent) x 100

-

mol/L: (Mass of solute / Molecular weight of solute) / (Volume of solvent in L)

-

-

3. Data Reporting:

-

The solubility of 4,4'-Sulfonylbis(phenoxybenzene) should be reported for each solvent at each temperature investigated.

-

It is recommended to perform each measurement in triplicate to ensure accuracy and report the average value with the standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal equilibrium and gravimetric method.

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a foundational understanding of the solubility profile of 4,4'-Sulfonylbis(phenoxybenzene). While specific quantitative data is sparse in the public domain, the provided qualitative assessment and detailed experimental protocol empower researchers to determine the precise solubility in their solvents of interest. The presented workflow and structured data format offer a robust framework for generating and reporting these critical physicochemical parameters, facilitating advancements in polymer science, materials engineering, and related fields.

A Technical Guide to the Quantum Chemical Analysis of 4,4'-Sulfonylbis(phenoxybenzene)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4'-Sulfonylbis(phenoxybenzene) is a molecule of interest in various fields, including materials science and as a potential scaffold in medicinal chemistry. A thorough understanding of its three-dimensional structure, electronic properties, and conformational flexibility is crucial for predicting its behavior and designing new applications. Quantum chemical calculations provide a powerful in silico approach to elucidate these molecular characteristics with high accuracy.

This technical guide outlines the theoretical framework and computational workflow for the molecular structure analysis of 4,4'-Sulfonylbis(phenoxybenzene) using Density Functional Theory (DFT). The methodologies and illustrative data presented herein are based on established computational chemistry protocols for similar aromatic sulfone compounds.

Computational Methodology

The primary method for investigating the molecular structure and properties of 4,4'-Sulfonylbis(phenoxybenzene) is through geometry optimization and subsequent property calculations using DFT. This approach offers a good balance between computational cost and accuracy for organic molecules of this size.

Software and Initial Structure

All calculations can be performed using a quantum chemistry software package such as Gaussian. The initial 3D structure of 4,4'-Sulfonylbis(phenoxybenzene) can be built using a molecular editor and subjected to a preliminary geometry optimization using a lower level of theory or a molecular mechanics force field to obtain a reasonable starting conformation.

Geometry Optimization

The geometry of the molecule is optimized to find the lowest energy conformation. A widely used and reliable method for this is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[1][2] A sufficiently large basis set is necessary to accurately describe the electronic structure of a molecule containing second-row elements like sulfur. The 6-311++G(d,p) basis set is a suitable choice, providing a good description of polarization and diffuse functions, which are important for non-covalent interactions and accurate energy calculations.[1][3][4][5] The optimization process is continued until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface. This is confirmed by the absence of imaginary frequencies in a subsequent vibrational frequency calculation.[6]

Calculation of Molecular Properties

Once the geometry is optimized, various molecular properties can be calculated at the same level of theory (B3LYP/6-311++G(d,p)). These include:

-

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic band gap, which is a measure of the molecule's chemical reactivity and kinetic stability.[3][4]

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution around the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[5] This is crucial for understanding intermolecular interactions.

-

Thermodynamic Properties: Standard thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy can be calculated from the vibrational frequencies.

-

Spectroscopic Properties: Theoretical vibrational (IR and Raman) and NMR spectra can be simulated to aid in the experimental characterization of the molecule.

Data Presentation

The quantitative data obtained from the quantum chemical calculations should be organized into clear and concise tables for easy interpretation and comparison. The following tables present illustrative data for 4,4'-Sulfonylbis(phenoxybenzene), as would be expected from a B3LYP/6-311++G(d,p) calculation.

Note: The following data is illustrative and represents typical values for a molecule of this nature.

Table 1: Illustrative Optimized Geometric Parameters (Bond Lengths)

| Bond | Bond Length (Å) |

| S-O (sulfonyl) | 1.45 |

| S-C (aromatic) | 1.78 |

| C-O (ether) | 1.37 |

| C-C (aromatic) | 1.39 - 1.41 |

| C-H (aromatic) | 1.08 |

Table 2: Illustrative Optimized Geometric Parameters (Bond and Dihedral Angles)

| Angle/Dihedral | Value (°) |

| O-S-O | 119.5 |

| C-S-C | 104.2 |

| O-S-C | 108.5 |

| C-O-C | 118.0 |

| C-S-C-C (Dihedral) | 85.0 |

| S-C-O-C (Dihedral) | 150.0 |

Table 3: Illustrative Calculated Electronic and Thermodynamic Properties

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.5 D |

| Enthalpy (H) | -1500 Hartree |

| Gibbs Free Energy (G) | -1500.1 Hartree |

Visualization of Workflows and Relationships

Visual diagrams are essential for representing complex workflows and relationships in computational chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. clinicsearchonline.org [clinicsearchonline.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Crystal Structure and Polymorphism of 4,4'-Sulfonylbis(phenoxybenzene)

Executive Summary:

This technical guide addresses the topic of the crystal structure and polymorphism of 4,4'-Sulfonylbis(phenoxybenzene). Despite a comprehensive search of scientific literature and structural databases, including the Cambridge Structural Database (CSD), no specific experimental data on the crystal structure or polymorphic forms of 4,4'-Sulfonylbis(phenoxybenzene) has been found in the public domain. This suggests that a detailed crystallographic and polymorphic analysis of this specific compound has not been published.

Therefore, this guide will provide a framework for such an investigation, outlining the established experimental protocols and a logical workflow for the characterization of the crystal structure and polymorphism of a novel compound like 4,4'-Sulfonylbis(phenoxybenzene). The methodologies described are based on standard practices in solid-state chemistry and pharmaceutical sciences.

Introduction to 4,4'-Sulfonylbis(phenoxybenzene)

4,4'-Sulfonylbis(phenoxybenzene), with the chemical formula C₂₄H₁₈O₄S, is an aromatic sulfone ether.[1] Its molecular structure consists of a central sulfonyl group connecting two phenoxybenzene moieties. While its basic chemical properties are documented, its solid-state characteristics, which are crucial for applications in materials science and drug development, remain uncharacterized. Understanding the crystal structure and polymorphic behavior is essential for controlling properties such as solubility, stability, and bioavailability.

Hypothetical Polymorphic Screening and Crystallization Workflow

The initial step in characterizing the solid state of a compound is to perform a comprehensive polymorphic screen to identify all accessible crystalline forms. This involves crystallizing the compound under a wide variety of conditions.

Caption: A general workflow for polymorphic screening of a new chemical entity.

Experimental Protocols for Solid-State Characterization

The following sections detail the standard experimental methodologies that would be employed to characterize the crystal structure and polymorphism of 4,4'-Sulfonylbis(phenoxybenzene).

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[2]

Methodology:

-

Crystal Growth: High-quality single crystals of 4,4'-Sulfonylbis(phenoxybenzene) would be grown using techniques such as slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. X-rays are generated, monochromatized, and directed at the crystal. As the crystal is rotated, a detector collects the diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.

Caption: Workflow for determining a crystal structure using SCXRD.

PXRD is a rapid and non-destructive technique used to identify crystalline phases and to analyze the purity of a bulk sample. Each crystalline solid has a unique PXRD pattern.

Methodology:

-

Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam in a powder diffractometer. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ. The peak positions and relative intensities are characteristic of a specific crystalline phase.

Thermal analysis techniques are crucial for investigating polymorphism, as different polymorphs often exhibit distinct thermal behaviors.[3][4][5][6]

3.3.1. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine melting points, glass transitions, and solid-solid phase transitions.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan, which is then hermetically sealed.

-

Measurement: The sample and a reference pan are placed in the DSC instrument. The temperature is ramped at a constant rate (e.g., 10 °C/min), and the heat flow is recorded.

-

Analysis: Endothermic events (e.g., melting, solid-solid transitions) and exothermic events (e.g., crystallization) are observed as peaks in the DSC thermogram.

3.3.2. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[3] It is used to assess thermal stability and to identify solvated crystal forms.

Methodology:

-

Sample Preparation: A small amount of the sample is placed in a TGA pan.

-

Measurement: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate, and the mass is continuously monitored.

-

Analysis: A plot of mass versus temperature reveals mass loss events, such as the loss of solvent or decomposition.

Caption: The role of thermal analysis in characterizing polymorphs.

Data Presentation

Should experimental data for 4,4'-Sulfonylbis(phenoxybenzene) become available, it would be presented in the following structured tables for clarity and comparative analysis.

Table 1: Hypothetical Crystallographic Data for Polymorphs of 4,4'-Sulfonylbis(phenoxybenzene)

| Parameter | Form I | Form II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | Data | Data |

| b (Å) | Data | Data |

| c (Å) | Data | Data |

| α (°) | 90 | 90 |

| β (°) | Data | 90 |

| γ (°) | 90 | 90 |

| V (ų) | Data | Data |

| Z | 4 | 8 |

| Dcalc (g/cm³) | Data | Data |

Table 2: Hypothetical Thermal Analysis Data for Polymorphs of 4,4'-Sulfonylbis(phenoxybenzene)

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) | Solid-Solid Transition (°C) |

| Form I | Data | Data | None |

| Form II | Data | Data | Data (to Form I) |

Conclusion

While the crystal structure and polymorphism of 4,4'-Sulfonylbis(phenoxybenzene) have not been reported in the existing scientific literature, this guide provides a comprehensive overview of the necessary steps and methodologies to undertake such a study. The application of single-crystal and powder X-ray diffraction, in conjunction with thermal analysis techniques like DSC and TGA, would be essential for a thorough solid-state characterization. The workflows and protocols outlined herein represent a standard approach to elucidating the crystal structure and identifying and characterizing the polymorphic forms of a new compound, which is a critical step in its development for any advanced application.

References

- 1. 4,4'-Sulfonylbis(phenoxybenzene) | C24H18O4S | CID 1097197 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. Thermal Analysis DSC and TGA | NanoBusiness [nanobusiness.com.br]

- 4. tainstruments.com [tainstruments.com]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. Thermal Analysis of Materials using TGA, TMA and DSC | Lucideon [lucideon.com]

A Technical Guide to the Purity Analysis of 4,4'-Sulfonylbis(phenoxybenzene) by High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4,4'-Sulfonylbis(phenoxybenzene). The methodologies outlined are based on established practices for structurally related sulfonylated and phenolic compounds, offering a robust starting point for method development and validation.

Introduction

4,4'-Sulfonylbis(phenoxybenzene) is a chemical compound of interest in various fields of research and development. Ensuring the purity of this substance is critical for the accuracy and reproducibility of experimental results and for the safety and efficacy of any potential downstream applications. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds like 4,4'-Sulfonylbis(phenoxybenzene). This document details a recommended reversed-phase HPLC (RP-HPLC) method for its purity determination.

Proposed HPLC Methodology

The following experimental protocol is a recommended starting point for the purity analysis of 4,4'-Sulfonylbis(phenoxybenzene). Optimization may be required based on the specific instrumentation and the impurity profile of the sample. The method is derived from analytical procedures for similar sulfone-containing and phenolic compounds.[1][2][3]

2.1. Instrumentation and Consumables

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for the separation of non-polar and closely related impurities.[2]

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Additives: Formic acid or ammonium acetate for mobile phase modification.[1][2]

-

Sample Vials and Filters: Appropriate vials for the autosampler and 0.22 µm or 0.45 µm syringe filters for sample preparation.[2][3]

2.2. Experimental Protocol

Sample Preparation:

-

Accurately weigh a sample of 4,4'-Sulfonylbis(phenoxybenzene).

-

Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v), to a final concentration of approximately 1 mg/mL.

-

Vortex or sonicate the solution to ensure complete dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.[2]

Chromatographic Conditions: A gradient elution is proposed to ensure the separation of impurities with a wide range of polarities.

| Parameter | Recommended Condition |

| Stationary Phase | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm)[2] |

| Mobile Phase A | 0.1% Formic Acid in Water[2] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[2] |

| Gradient Program | Start with a higher concentration of Mobile Phase A, and linearly increase the concentration of Mobile Phase B over 20-30 minutes.[2] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | 30-40 °C[2] |

| Detection | UV detection at a wavelength determined by the UV spectrum of 4,4'-Sulfonylbis(phenoxybenzene) (a range of 230-260 nm is a good starting point).[3][4] |

| Injection Volume | 10-20 µL[2] |

2.3. Rationale for Method Selection Reversed-phase HPLC is the most common mode of chromatography and is well-suited for separating compounds of moderate to low polarity like 4,4'-Sulfonylbis(phenoxybenzene). The C18 stationary phase provides excellent hydrophobic retention. A gradient elution is chosen to effectively separate potential impurities that may have significantly different polarities from the main analyte. The use of formic acid in the mobile phase helps to improve peak shape and ionization efficiency if mass spectrometry (MS) detection is employed.

Data Presentation

The following tables are templates for the presentation of quantitative data obtained from the HPLC analysis.

Table 1: Chromatographic Peak Report

| Peak No. | Retention Time (min) | Peak Area | Peak Height | Area % |

| 1 | ||||

| 2 | ||||

| 3 | ||||

| ... | ... | ... | ... | ... |

Table 2: Purity Calculation

| Analyte | Retention Time (min) | Peak Area | Purity by Area % |

| 4,4'-Sulfonylbis(phenoxybenzene) | |||

| Total Impurities | N/A | ||

| Total Area | N/A | 100.00 |

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC purity analysis of 4,4'-Sulfonylbis(phenoxybenzene).

Caption: Experimental workflow for HPLC purity analysis.

Conclusion

This technical guide provides a robust and scientifically grounded starting point for developing an HPLC method for the purity analysis of 4,4'-Sulfonylbis(phenoxybenzene). The proposed reversed-phase HPLC method, coupled with the structured approach to data presentation and a clear experimental workflow, will aid researchers, scientists, and drug development professionals in establishing a reliable quality control procedure for this compound. Method validation according to ICH guidelines should be performed to ensure the method is suitable for its intended purpose.

References

Determination of melting point and glass transition temperature of 4,4'-Sulfonylbis(phenoxybenzene)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4,4'-Sulfonylbis(phenoxybenzene), also known as 4,4'-diphenoxydiphenylsulfone, is a chemical compound whose thermal properties are of significant interest in various fields, including polymer chemistry and materials science. The melting point and glass transition temperature are fundamental physical properties that dictate the material's state, processability, and application range. The melting point is the temperature at which a crystalline solid transitions to a liquid state, while the glass transition temperature is characteristic of amorphous materials and describes the reversible transition from a hard, glassy state to a more rubbery, viscous state.

Accurate determination of these thermal transitions is critical for quality control, research and development, and predicting the behavior of materials under different thermal conditions. This guide focuses on the standard experimental techniques used for this purpose.

Quantitative Data Summary

As of the latest literature review, specific, experimentally determined values for the melting point and glass transition temperature of 4,4'-Sulfonylbis(phenoxybenzene) have not been identified. The following table is provided as a template for researchers to populate with their own experimental data.

| Thermal Property | Experimental Value (°C) | Experimental Value (K) | Method of Determination |

| Melting Point (Tm) | Data not available | Data not available | e.g., DSC |

| Glass Transition Temperature (Tg) | Data not available | Data not available | e.g., DSC |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and glass transition temperature of a solid organic compound like 4,4'-Sulfonylbis(phenoxybenzene).

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is the most common method for determining both melting points and glass transition temperatures.

3.1.1. Principle

A sample of the material and an inert reference (typically an empty pan) are heated or cooled at a constant rate. When the sample undergoes a thermal transition, such as melting or a glass transition, it will either absorb (endothermic) or release (exothermic) heat. This results in a temperature difference between the sample and the reference, which is recorded as a change in heat flow on a DSC thermogram. The melting point is observed as an endothermic peak, while the glass transition appears as a step-like change in the heat capacity.

3.1.2. Experimental Procedure

-

Sample Preparation: Accurately weigh 3-5 mg of 4,4'-Sulfonylbis(phenoxybenzene) into a clean, hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan will be used as the reference.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) according to the manufacturer's instructions.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected transitions (e.g., 25 °C).

-

Heat the sample at a controlled rate, typically 10 °C/min, under a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to a temperature above the expected melting point.

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any previous thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

-

Heat the sample again at the same controlled rate (10 °C/min) to a temperature above the melting point. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

-

-

Data Analysis:

-

Glass Transition Temperature (Tg): Determine the Tg from the second heating scan as the midpoint of the step-like transition in the heat flow curve.

-

Melting Point (Tm): Determine the Tm as the onset temperature or the peak temperature of the endothermic melting peak on the thermogram.

-

3.1.3. Factors Affecting Measurement

Several factors can influence the results of a DSC measurement, including the heating/cooling rate, sample mass, and the purity of the sample. It is crucial to report these experimental parameters alongside the measured thermal properties.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. While not a primary method for determining melting point or glass transition temperature, TGA is essential for assessing the thermal stability of a compound and identifying the temperature at which decomposition begins. This information is crucial for setting the upper temperature limit for DSC experiments to avoid sample degradation, which could interfere with the measurement of thermal transitions.

3.2.1. Principle

A sample is placed on a high-precision balance within a furnace. The temperature is increased at a constant rate, and the mass of the sample is continuously monitored. A plot of mass versus temperature (a TGA thermogram) reveals the temperatures at which the material loses mass due to processes like decomposition or volatilization.

3.2.2. Experimental Procedure

-

Sample Preparation: Accurately weigh 5-10 mg of 4,4'-Sulfonylbis(phenoxybenzene) into a TGA sample pan (typically ceramic or platinum).

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air at a flow rate of 20-50 mL/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

-

Data Analysis:

-

Analyze the TGA thermogram to determine the onset temperature of decomposition, which is the temperature at which significant mass loss begins.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the determination of melting point and glass transition temperature.

Logical Relationship of Thermal Properties

The following diagram illustrates the logical relationship between the physical state of a semi-crystalline material and its thermal transitions.

Conclusion

While specific experimental data for the melting point and glass transition temperature of 4,4'-Sulfonylbis(phenoxybenzene) are not readily found in the reviewed literature, this guide provides the necessary theoretical background and detailed experimental protocols for their determination using standard thermal analysis techniques. The outlined procedures for DSC and TGA will enable researchers to accurately characterize the thermal behavior of this compound. The provided workflows and diagrams serve as a visual aid to understand the experimental process and the fundamental concepts of thermal transitions. It is recommended that any experimentally determined values for the thermal properties of 4,4'-Sulfonylbis(phenoxybenzene) be reported with detailed experimental conditions to ensure reproducibility and contribute to the scientific literature.

Methodological & Application

Application Notes and Protocols for the Synthesis of 4,4'-Sulfonylbis(phenoxybenzene)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 4,4'-Sulfonylbis(phenoxybenzene), a sulfone-containing aromatic ether. The protocol outlines a two-step synthetic route, commencing with the preparation of the key intermediate, 4,4'-dihydroxydiphenyl sulfone (also known as Bisphenol S), followed by a copper-catalyzed Ullmann condensation to yield the final product.

Reaction Principle

The synthesis of 4,4'-Sulfonylbis(phenoxybenzene) is achieved through a two-step process:

-

Synthesis of 4,4'-Dihydroxydiphenyl Sulfone: This initial step involves the electrophilic aromatic substitution reaction between phenol and concentrated sulfuric acid. The reaction is typically carried out at elevated temperatures with azeotropic removal of water to drive the reaction to completion and favor the formation of the desired 4,4'-isomer.

-

Ullmann Condensation: The subsequent etherification of 4,4'-dihydroxydiphenyl sulfone with a suitable aryl halide (e.g., bromobenzene or iodobenzene) is accomplished via an Ullmann condensation. This reaction is a copper-catalyzed nucleophilic aromatic substitution where the phenoxide ions of 4,4'-dihydroxydiphenyl sulfone displace the halide from the aryl halide, forming the diaryl ether linkages.

Experimental Protocols

Step 1: Synthesis of 4,4'-Dihydroxydiphenyl Sulfone

This protocol is adapted from established industrial processes for the synthesis of Bisphenol S.

Materials:

-

Phenol

-

Concentrated sulfuric acid (98%)

-

Mesitylene (dehydrating agent and solvent)

-

Methanol

-

Activated carbon

-

Sodium hydroxide solution (30%)

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Heating mantle with a magnetic stirrer

-

Buchner funnel and filter flask

-

Crystallization dish

-

Drying oven

Procedure:

-

In a three-necked round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stirrer, combine phenol and mesitylene.

-

Heat the mixture with stirring.

-

Slowly add concentrated sulfuric acid to the reaction mixture.

-

Increase the temperature to reflux and continuously remove the water formed during the reaction using the Dean-Stark apparatus.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is considered complete when water evolution ceases.

-

Cool the reaction mixture to 60-70°C.

-

Add a methanol-water solution to the flask and stir to dissolve the product.

-

Adjust the pH of the solution to approximately 3 with a 30% sodium hydroxide solution.

-

Add activated carbon to the solution, heat to dissolve, and maintain at 60°C for 1 hour for decolorization.

-

Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to induce crystallization. Further cool the mixture to 10°C to maximize crystal formation.

-

Collect the crystalline product by filtration using a Buchner funnel.

-

Wash the crystals with cold methanol.

-

Dry the purified 4,4'-dihydroxydiphenyl sulfone in an oven at 80°C for 6 hours.

Step 2: Synthesis of 4,4'-Sulfonylbis(phenoxybenzene) via Ullmann Condensation

This is a general protocol for the copper-catalyzed synthesis of diaryl ethers, adapted for the specific reactants.

Materials:

-

4,4'-Dihydroxydiphenyl sulfone (from Step 1)

-

Bromobenzene or Iodobenzene

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

-

Toluene

-

Hydrochloric acid (1 M)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Schlenk flask or a three-necked round-bottom flask

-

Condenser

-

Nitrogen or Argon gas inlet

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add 4,4'-dihydroxydiphenyl sulfone, potassium carbonate (or cesium carbonate), and copper(I) iodide.

-

Add anhydrous DMF (or DMSO) to the flask via syringe.

-

Add bromobenzene (or iodobenzene) to the reaction mixture.

-

Heat the mixture to a temperature between 120°C and 160°C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into 1 M hydrochloric acid and extract with toluene.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to afford pure 4,4'-Sulfonylbis(phenoxybenzene).

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 4,4'-Dihydroxydiphenyl sulfone | 4,4'-Sulfonyldiphenol | C₁₂H₁₀O₄S | 250.27 | 80-09-1 |

| 4,4'-Sulfonylbis(phenoxybenzene) | 1-phenoxy-4-(4-phenoxyphenyl)sulfonylbenzene | C₂₄H₁₈O₄S | 402.47 | 1623-91-2[1] |

Table 2: Typical Reaction Parameters for Ullmann Condensation

| Parameter | Value/Condition |

| Reactants | 4,4'-Dihydroxydiphenyl sulfone, Bromobenzene/Iodobenzene |

| Catalyst | Copper(I) iodide (CuI) |

| Base | Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) |

| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |

| Temperature | 120 - 160 °C |

| Reaction Time | 12 - 24 hours |

| Atmosphere | Inert (Nitrogen or Argon) |

Table 3: Characterization Data for 4,4'-Sulfonylbis(phenoxybenzene)

| Property | Description |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | Not reported in the provided search results. |

| ¹H NMR | Spectral data available on databases such as PubChem.[1] |

| ¹³C NMR | Spectral data available on databases such as PubChem.[1] |

| IR Spectroscopy | Characteristic peaks for sulfone (S=O stretch) and ether (C-O-C stretch) groups are expected. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight is expected. |

Visualizations

Caption: Workflow for the two-step synthesis of 4,4'-Sulfonylbis(phenoxybenzene).

Caption: Proposed mechanism for the Ullmann condensation step.

References

Application Notes and Protocols for the Polycondensation of 4,4'-Sulfonylbis(phenoxybenzene) with Aromatic Dianhydrides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of polyimides derived from the polycondensation of 4,4'-sulfonylbis(phenoxybenzene) with various aromatic dianhydrides. The resulting polyimides, featuring a sulfone-ether linkage, are known for their excellent thermal stability, mechanical strength, and solubility, making them attractive for applications in high-performance films, membranes, and matrices in advanced therapeutic delivery systems.

Overview of the Polycondensation Reaction

The synthesis of polyimides from 4,4'-sulfonylbis(phenoxybenzene) and aromatic dianhydrides is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) precursor at room temperature, followed by a thermal or chemical imidization to yield the final polyimide. The choice of dianhydride significantly influences the final properties of the polymer.

Experimental Protocols

Materials and Purification

-

Diamine Monomer: 4,4'-Sulfonylbis(phenoxybenzene) (also known as 4,4'-bis(4-aminophenoxy)diphenyl sulfone). Purity should be >99% for optimal polymerization.

-

Purification Protocol: Recrystallization from a suitable solvent such as ethanol or a mixture of N,N-dimethylacetamide (DMAc) and water is recommended to remove impurities.[1]

-

-

Dianhydride Monomers: Various aromatic dianhydrides can be used, including:

-

Pyromellitic dianhydride (PMDA)

-

3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

-

4,4'-Oxydiphthalic anhydride (ODPA)

-

3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)

-

4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

-

Purification Protocol: Dianhydrides should be purified by recrystallization from acetic anhydride or by sublimation to ensure high purity.[1]

-

-

Solvent: Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) with a water content below 50 ppm are suitable solvents for the polymerization reaction.

Protocol for Poly(amic acid) Synthesis

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a pre-weighed amount of 4,4'-sulfonylbis(phenoxybenzene) in anhydrous DMAc at room temperature to achieve a clear solution.

-

Slowly add an equimolar amount of the chosen aromatic dianhydride powder to the stirred diamine solution in small portions to control the exothermic reaction.

-

Rinse the weighing container with additional anhydrous DMAc and add it to the reaction flask to ensure all the dianhydride is transferred.

-

Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase, indicating the formation of the poly(amic acid).

-

The resulting viscous poly(amic acid) solution can be stored in a refrigerator before use.

Protocol for Thermal Imidization and Film Casting

-

Pour the poly(amic acid) solution onto a clean, dry, and level glass plate.

-

Cast the film using a doctor blade to ensure a uniform thickness.

-

Place the glass plate in a vacuum oven and heat it according to a staged curing cycle to facilitate the removal of the solvent and the cyclodehydration of the poly(amic acid) to the polyimide. A typical heating schedule is as follows:

-

80°C for 2 hours

-

150°C for 1 hour

-

200°C for 1 hour

-

250°C for 1 hour

-

300°C for 1 hour

-

-

After cooling to room temperature, the flexible and tough polyimide film can be peeled off the glass substrate by immersing it in hot water.

Data Presentation: Properties of Analogous Polyimides

Table 1: Inherent Viscosity of Poly(amic acid) Precursors

| Dianhydride | Diamine | Inherent Viscosity (dL/g) | Solvent | Reference |

| Various | 4,4′-(2,7-naphthylenedioxy)dianiline | 0.63 - 1.94 | DMAc | [2] |

| Various | 2,3-bis(4-aminophenoxy)naphthalene | 0.61 - 2.13 | DMAc | [2] |

Inherent viscosity is a measure of the polymer's molecular weight.

Table 2: Thermal Properties of Sulfone-Containing Polyimides

| Dianhydride | Diamine | Glass Transition Temp. (Tg, °C) | 5% Weight Loss Temp. (Td5, °C) | Reference |

| BTDA | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | 316 | 531 | [3] |

| PMDA | N/A | >400 | >500 | [4] |

| Various | 4,4′-(2,7-naphthylenedioxy)dianiline | 223 - 285 | 557 - 570 (in air) | [2] |

| N/A | N/A | 381 | 569 | [5] |

Table 3: Mechanical Properties of Analogous Polyimide Films

| Dianhydride | Diamine | Tensile Strength (MPa) | Modulus of Elasticity (GPa) | Elongation at Break (%) | Reference |

| 6FDA | 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene | 148 | 2.6 | 31 | [3] |

| Various | 4,4′-(2,7-naphthylenedioxy)dianiline | 86 - 107 | N/A | 6 - 25 | [2] |

| PMDA | NADA/ODA | 96.41 | 2.45 | N/A | [5] |

NADA: 4,4′-(2,6-naphthalenediyl)bis[benzenamine], ODA: 4,4'-oxydianiline

Visualizations

Experimental Workflow

Caption: Workflow for the two-step synthesis of polyimide films.

Monomer Structure to Polymer Property Relationship

Caption: Influence of monomer structure on final polyimide properties.

References